molecular formula C9H9F3N2O B2977189 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea CAS No. 39804-88-1

1-Methyl-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2977189
CAS No.: 39804-88-1
M. Wt: 218.179
InChI Key: PMKIUKNSMDJUSB-UHFFFAOYSA-N
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Description

1-Methyl-3-[2-(trifluoromethyl)phenyl]urea is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-(trifluoromethyl)aniline with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 2-(trifluoromethyl)aniline and methyl isocyanate.

    Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Compounds with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

1-Methyl-3-[2-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea
  • 1-Methyl-3-[4-(trifluoromethyl)phenyl]urea
  • 1-Methyl-3-[2-(trifluoromethoxy)phenyl]urea

Comparison: 1-Methyl-3-[2-(trifluoromethyl)phenyl]urea is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

1-methyl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-5-3-2-4-6(7)9(10,11)12/h2-5H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIUKNSMDJUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39804-88-1
Record name 1-METHYL-3-(2-TRIFLUOROMETHYLPHENYL)UREA
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